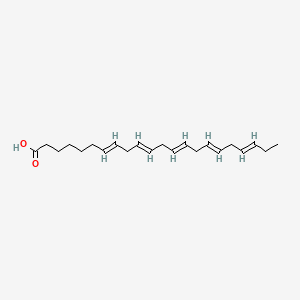
7,10,13,16,19-Docosapentaenoic acid
Übersicht
Beschreibung
7,10,13,16,19-Docosapentaenoic acid, also known as DPA, is an omega-3 fatty acid . It is a straight open chain polyunsaturated fatty acid (PUFA) which contains 22 carbons and 5 double bonds . DPA is primarily used to designate two isomers, all - cis -4,7,10,13,16-docosapentaenoic acid and all - cis -7,10,13,16,19-docosapentaenoic acid . They are also commonly termed n-6 DPA and n-3 DPA, respectively .
Synthesis Analysis
The synthesis of DPA involves several steps. For instance, n-6 DPA is formed in two steps from eicosatetraenoic acid (5,8,11,14-20:4n-6 or arachidonic acid, AA). Arachidonic acid is elongated to docosatetraenoic acid (7,10,13,16-22:4n-6 or adrenic acid, AdA), which in turn is converted by Δ4-desaturase to osbond acid .Molecular Structure Analysis
The molecular formula of DPA is C22H34O2 . The average mass is 330.504 Da and the monoisotopic mass is 330.255890 Da .Chemical Reactions Analysis
DPA is involved in various chemical reactions. For instance, it is an intermediate compound between eicosapentaenoic acid (EPA 5,8,11,14,17-20:5n-3 or timnodonic acid) and docosahexaenoic acid (DHA 4,7,10,13,16,19-22:6n-3 or cervonic acid) in the metabolic pathway of DHA in eucaryotes .Physical And Chemical Properties Analysis
DPA is a very long-chain polyunsaturated fatty acid, and has two or more double bonds in its acyl chains . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolism and Biological Production
- Metabolism in Human Platelets : Careaga and Sprecher (1984) studied the metabolism of 7,10,13,16,19-docosapentaenoic acid (DPA) in human platelets, discovering that DPA is converted into hydroxy fatty acids via a pathway not sensitive to indomethacin, suggesting distinct metabolic processing compared to arachidonic acid. This finding points to the unique roles DPA might play in human platelet functions (Careaga & Sprecher, 1984).
- Bioconversion in Human Cell Lines : Tian et al. (2016) explored the bioconversion of n-3 and n-6 DPA in human cell lines, revealing that n-3 DPA is converted to docosahexaenoic acid only in HepG2 cells, whereas retro-conversion to eicosapentaenoic acid was observed in all cell lines tested. This study highlights the diverse pathways of DPA metabolism in different cell types (Tian et al., 2016).
Role in Inflammation and Immune Function
- Inflammation-Dampening and Resolution-Promoting Effects : Chiu et al. (2012) investigated the anti-inflammatory effects of DPA-derived hydroxydocosapentaenoic acids, finding that they promote anti-inflammatory M2 macrophage polarization and alleviate experimental colitis. This study emphasizes the potential therapeutic applications of DPA in treating inflammatory conditions (Chiu et al., 2012).
- Generation of Specialized Pro-Resolving Mediators : Dalli et al. (2013) demonstrated that DPA is converted during inflammation-resolution into novel pro-resolving mediators, which exhibit potent actions in reducing systemic inflammation and second organ injury in mice. This research suggests DPA's significant role in the active resolution of inflammation (Dalli, Colas, & Serhan, 2013).
Neurological and Visual Functions
- Presence in Rabbit Photoreceptor Outer Segments : Nielsen et al. (1986) found that DPA constitutes a significant part of the fatty acids in rabbit photoreceptor outer segment membranes, suggesting its importance in visual functions and potential implications in neurobiology (Nielsen, Maude, Hughes, & Anderson, 1986).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(7E,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-RCHUDCCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-74-4 | |
| Record name | 7,10,13,16,19-Docosapentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


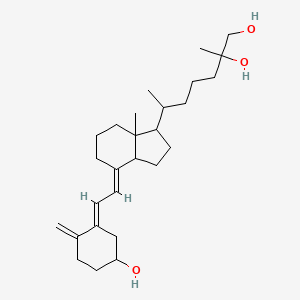
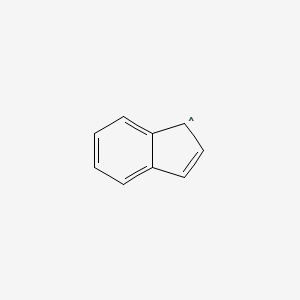
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
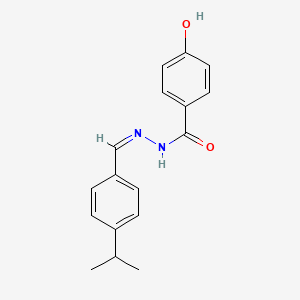
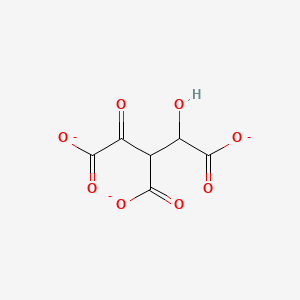
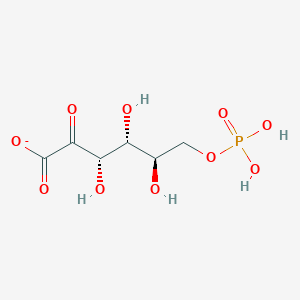

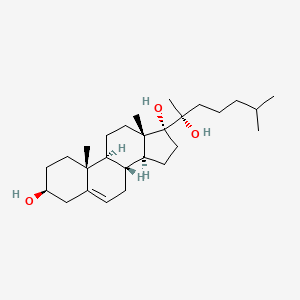

![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
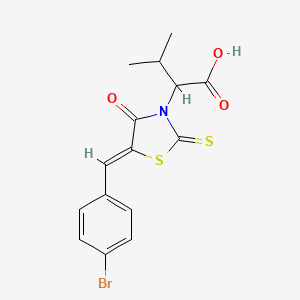
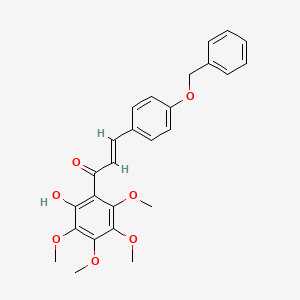
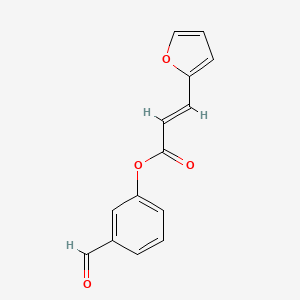
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
